N-(3-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide
描述
N-(3-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide is a synthetic small molecule characterized by a pyridinone core substituted with a 1,2,4-oxadiazole ring and a bromophenyl-acetamide side chain. The 1,2,4-oxadiazole moiety is a heterocyclic ring known for enhancing metabolic stability and hydrogen-bonding capacity in medicinal chemistry . Structural studies of such compounds often employ crystallographic tools like SHELX for refinement, underscoring the importance of precise molecular characterization in drug development .
属性
IUPAC Name |
N-(3-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O3/c1-14-7-9-15(10-8-14)20-25-21(30-26-20)18-6-3-11-27(22(18)29)13-19(28)24-17-5-2-4-16(23)12-17/h2-12H,13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKGXYINVKUKSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure
The chemical structure of this compound is characterized by the presence of a bromophenyl group, an oxadiazole moiety, and a pyridine derivative. This combination may contribute to its biological activities through various mechanisms.
Biological Activity Overview
Research indicates that compounds containing the oxadiazole structure exhibit a wide range of biological activities. These include:
- Antimicrobial Activity : Many oxadiazole derivatives have shown significant antimicrobial properties against various bacterial strains. For instance, studies have reported that derivatives similar to this compound demonstrate effective bactericidal action against Staphylococcus spp. and other pathogens .
- Anticancer Properties : The anticancer potential of oxadiazole derivatives has been extensively studied. For example, certain compounds have been shown to induce apoptosis in cancer cell lines such as MCF-7 and A549, with IC50 values indicating potent activity against these cells . The mechanism often involves the modulation of apoptotic pathways and inhibition of tumor cell proliferation.
- Cytotoxicity : While many compounds exhibit desirable biological activity, it is crucial to assess their cytotoxic effects on normal cells. Some studies have indicated that certain derivatives do not significantly affect normal cell viability while maintaining their antimicrobial efficacy .
Table 1: Biological Activities of Oxadiazole Derivatives
| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound A | Antimicrobial | Staphylococcus spp. | 10 | |
| Compound B | Anticancer | MCF-7 | 5 | |
| Compound C | Cytotoxicity | L929 | >100 |
Table 2: Summary of Research Findings
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar oxadiazole derivatives:
- Study on Antimicrobial Properties : A study evaluated a series of 1,3,4-oxadiazole derivatives for their antimicrobial activity. The results indicated that specific substitutions on the oxadiazole ring enhanced the bactericidal effect against Gram-positive bacteria .
- Anticancer Evaluation : Another research focused on the synthesis and evaluation of oxadiazole derivatives against human cancer cell lines. The findings revealed that modifications in the chemical structure significantly impacted their anticancer efficacy, with some derivatives showing IC50 values lower than standard chemotherapeutics .
相似化合物的比较
Compound A : N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alanine (Patent: GB 201306881)
- Key Features :
- Shares the 2-oxopyridin-1(2H)-yl core but substitutes the oxadiazole with a 2,4-difluorobenzoyl group.
- Incorporates an L-alanine side chain and a difluorophenyl ethyl group.
- Fluorine atoms enhance bioavailability and metabolic resistance compared to bromine.
- The L-alanine moiety introduces chirality, enabling stereoselective interactions absent in the target compound .
Compound B : 2-((1R)-5-(3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethyl)ureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-(4-fluorobenzyl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide (RSC Medicinal Chemistry)
- Key Features: Contains a spiro-oxazolidinone core and dioxopiperidine/dioxoisoindoline groups. Fluorobenzyl and trifluoropropyl substituents increase lipophilicity and electron-withdrawing effects.
- Functional Implications :
Substituent Effects on Physicochemical and Pharmacological Properties
| Feature | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Core Structure | 2-Oxopyridin-1(2H)-yl + oxadiazole | 2-Oxopyridin-1(2H)-yl + benzoyl | Spiro-oxazolidinone + dioxopiperidine |
| Key Substituents | 3-Bromophenyl, 4-methylphenyl | 2,4-Difluorobenzoyl, L-alanine | 4-Fluorobenzyl, trifluoropropyl |
| Lipophilicity (Predicted logP) | Moderate (3.8–4.2)* | Lower (2.5–3.0)* | High (4.5–5.0)* |
| Halogen Effects | Bromine (steric bulk, halogen bonding) | Fluorine (electron withdrawal) | Fluorine, trifluoromethyl (lipophilicity) |
| Metabolic Stability | High (oxadiazole resistance) | Moderate (fluorine reduces oxidation) | Moderate (spiro structure resists hydrolysis) |
*Predicted values based on analogous structures and substituent contributions.
Research Findings and Trends
- Target Compound: The bromophenyl group may facilitate halogen bonding with targets like kinases or GPCRs, while the oxadiazole enhances stability.
- Compound A: The L-alanine side chain and fluorine substituents indicate a design optimized for oral bioavailability and enzymatic targeting (e.g., proteases or amino acid transporters) .
- Compound B : The spiro and trifluoromethyl groups align with oncology drug design, particularly for protein degradation (e.g., PROTACs) or kinase inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
